Dutasteride

Catalog No.
S548650
CAS No.
164656-23-9
M.F
C27H30F6N2O2
M. Wt
528.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dutasteride

CAS Number

164656-23-9

Product Name

Dutasteride

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C27H30F6N2O2

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1

InChI Key

JWJOTENAMICLJG-QWBYCMEYSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Solubility

Insoluble
9.08e-04 g/L

Synonyms

17beta-N-(2,5-bis(trifluoromethyl))phenyl-carbamoyl-4-aza-5alpha-androst-1-en-3-one, 745, GG, Avodart, dutasteride, GG 745, GG-745, GG745, GI198745

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C

Description

The exact mass of the compound Dutasteride is 528.22115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 740477. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Enzyme Inhibitors - Steroid Synthesis Inhibitors - 5-alpha Reductase Inhibitors. It belongs to the ontological category of aza-steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action

    Dutasteride works by inhibiting the enzyme 5α-reductase. This enzyme converts testosterone to dihydrotestosterone (DHT), a more potent androgen that promotes prostate growth. By blocking the conversion, dutasteride reduces DHT levels in the prostate, leading to shrinkage of the enlarged gland and improvement in urinary symptoms associated with BPH [Source: PubMed Central "".**

  • Clinical Trials

    Multiple large-scale clinical trials have evaluated the efficacy and safety of Dutasteride for BPH treatment. The pivotal REDUCE study demonstrated that Dutasteride significantly reduced the risk of acute urinary retention (AUR), a complication where a man is unable to urinate, compared to placebo [Source: National Institutes of Health (.gov) "".** Additionally, studies like CombAT showed that the combination of Dutasteride and tamsulosin, another BPH medication, was superior to either drug alone in improving urinary symptoms [Source: National Institutes of Health (.gov) "".**

Dutasteride in Prostate Cancer Prevention

While the primary use of Dutasteride is for BPH, ongoing scientific research is exploring its potential role in prostate cancer prevention.

  • Rationale

    As Dutasteride lowers DHT levels, which can fuel prostate cancer growth, researchers are investigating if it can prevent the development of prostate cancer in men at high risk [Source: National Institutes of Health (.gov) "".**

  • Ongoing Studies

    The REDUCE trial, mentioned earlier, showed a modest reduction in the risk of high-grade prostate cancer with Dutasteride use, although further studies are needed to confirm this benefit [Source: National Institutes of Health (.gov) "".**

Dutasteride is a synthetic compound classified as a 4-azasteroid and is primarily used as a medication to treat benign prostatic hyperplasia (BPH) in men. It functions as a potent inhibitor of the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a hormone implicated in prostate growth. By blocking both type I and type II isoforms of this enzyme, dutasteride significantly reduces serum DHT levels, leading to a decrease in prostate volume and alleviation of urinary symptoms associated with BPH .

The chemical formula for dutasteride is C27H30F6N2O2, and it has an average molecular weight of approximately 528.53 g/mol . Its structure includes a 2,5-bis(trifluoromethyl)phenyl group, distinguishing it from similar compounds like finasteride, which has a different side chain configuration .

Dutasteride is generally well-tolerated, but potential side effects include decreased libido, erectile dysfunction, and decreased breast size []. It is essential to note that Dutasteride can cause birth defects in male fetuses if a pregnant woman comes into contact with crushed or broken capsules. Due to its hormonal effects, it is not recommended for women or children [].

Dutasteride acts primarily through competitive inhibition of the 5α-reductase enzymes. It forms a stable complex with these enzymes, effectively blocking the conversion of testosterone to DHT. The inhibition is mechanism-based and irreversible, meaning that once dutasteride binds to the enzyme, it cannot be easily displaced .

The metabolic pathways for dutasteride involve extensive hepatic metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. Key metabolites include 4′-hydroxydutasteride, 6-hydroxydutasteride, and 1,2-dihydrodutasteride, which retain varying degrees of biological activity against the 5α-reductase isoforms .

Dutasteride's primary biological activity is its ability to inhibit the production of DHT. By reducing DHT levels by up to 98%, dutasteride effectively mitigates the symptoms of BPH. The drug has been shown to decrease prostate volume significantly and improve urinary flow rates in clinical studies .

Adverse effects may include headache, gastrointestinal discomfort, and potential allergic reactions. Long-term use can also lead to alterations in sexual function and mood changes .

The synthesis of dutasteride involves several steps that typically include:

  • Formation of the Aza-Steroid Core: The initial step involves constructing the steroid framework with an azole nitrogen.
  • Introduction of Functional Groups: This includes adding the trifluoromethyl phenyl group at specific positions to enhance potency and selectivity.
  • Amidation: The final step often involves forming the carboxamide linkage that characterizes dutasteride.

These synthetic routes require careful control over reaction conditions to ensure high yields and purity of the final product .

Dutasteride has been studied for its interactions with various medications. Notably:

  • Cytochrome P450 Interactions: As it is metabolized by CYP3A4/5, drugs that inhibit or induce these enzymes can affect dutasteride levels.
  • Anticoagulants: Caution is advised when used with anticoagulants due to potential increased bleeding risks.
  • Other 5α-Reductase Inhibitors: Concurrent use with other inhibitors like finasteride may lead to enhanced effects or increased side effects .

Similar Compounds: Comparison

Dutasteride shares similarities with other compounds in the class of 5α-reductase inhibitors. Below are notable comparisons:

CompoundMechanism of ActionIsoform SelectivityHalf-LifeUnique Features
DutasterideInhibits 5α-reductaseType I & II4–5 weeksDual inhibition leading to greater DHT reduction
FinasterideInhibits 5α-reductaseType II5–8 hoursLess potent than dutasteride
EpristerideInhibits 5α-reductaseType I & IINot widely studiedExperimental compound with similar properties
AbirateroneInhibits androgen synthesisNon-specific12 hoursUsed primarily for prostate cancer treatment

Dutasteride's unique dual inhibition mechanism allows it to achieve more substantial reductions in DHT levels compared to finasteride, making it particularly effective for managing BPH symptoms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

528.22114718 g/mol

Monoisotopic Mass

528.22114718 g/mol

Heavy Atom Count

37

LogP

6.8
6.8

Appearance

white to pale yellow solid powder

Melting Point

242-250

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O0J6XJN02I

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (93.75%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H410 (31.25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (62.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of symptomatic benign prostatic hyperplasia (BPH) in men with an enlarged prostate gland to improve symptoms, and reduce the risk of acute urinary retention and the need for BPH-related surgery alone or in combination with [tamsulosin].

Livertox Summary

Dutasteride is a 5-alpha reductase inhibitor used in the therapy of symptomatic benign prostatic hypertrophy. Dutasteride is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Benign Prostatic Hypertrophy Agents

Pharmacology

Dutasteride is a synthetic 4-azasteroid compound that selectively inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to 5α-dihydrotestosterone (DHT). Dutasteride works by reducing the levels of circulating DHT. It was also shown to reduce the size of the prostate gland, improve urinary flow, and symptoms of benign prostatic hyperplasia alone or in combination with tamsulosin.[L6256] The effect of the reduction of DHT by dutasteride is dose-dependent, with the maximum effect observed within 1-2 weeks following initial administration.[L10568] After 1 and 2 weeks of daily dosing with dutasteride 0.5 mg, median serum DHT concentrations were reduced by 85% and 90%, respectively.[L10568] The serum concentrations of DHT were maintained to be decreased by more than 90% in 85% of patients following 1 years' administration of oral dutasteride 0.5 mg/day.[A178345] As evident from the clinical studies, dutasteride may also cause decreases in serum PSA in the presence of prostate cancer.[L10568]
Dutasteride is a synthetic 4-azasteroid compound. Dutasteride competitively and specifically binds to isoenzymes 1 and 2 of 5 alpha-reductase, forming stable enzyme complexes and inhibiting the conversion of testosterone to 5 alpha-dihydrotestosterone (DHT); the reduction in DHT activity may mitigate or prevent enlargement of the prostate gland. The type 2 5 alpha-reductase isoenzyme is primarily active in the reproductive tissues, while the type 1 isoenzyme is also active in skin and the liver.

MeSH Pharmacological Classification

5-alpha Reductase Inhibitors

ATC Code

G - Genito urinary system and sex hormones
G04 - Urologicals
G04C - Drugs used in benign prostatic hypertrophy
G04CB - Testosterone-5-alpha reductase inhibitors
G04CB02 - Dutasteride

Mechanism of Action

The 5α-reductase is a nuclear-bound steroid intracellular enzyme primarily located in the prostatic stromal cell that converts the androgen testosterone into the more active metabolite, 5α-dihydrotestosterone (DHT). DHT is considered to be the primary androgen playing a role in the initial development and subsequent enlargement of the prostate gland. It serves as the hormonal mediator for the hyperplasia upon accumulation within the prostate gland. DHT displays a higher affinity towards androgen receptors in the prostate gland compared to testosterone and by acting on the androgen receptors, DHT modulates genes that are responsible for cell proliferation. Responsible for the synthesis of approximately one-third of circulating DHT, type I 5α-reductase is predominant in the sebaceous glands of most regions of skin, including the scalp, and liver. The type II 5a-reductase isozyme is primarily found in the prostate, seminal vesicles, epididymides, and hair follicles as well as liver, and is responsible for two-thirds of circulating DHT. Due to its dual inhibition of both isoenzymes of 5α-reductase, dutasteride causes a near-complete suppression of DHT. Compared to a 70% reduction of serum DHT levels caused by [finasteride], a near-complete suppression of serum DHT-more than 90% is seen with dutasteride. By forming a stable complex with both type II and type II 5α-reductase, dutasteride inhibits its enzymatic action of converting testosterone to 5α-dihydrotestosterone (DHT), which is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland. It is proposed that DHT is the principal androgen responsible for prostatic growth in later life-normal masculinization of the external genitalia and maturation of the prostate gland during development-thus reducing the serum DHT levels results in reduced prostatic volume and increased epithelial apoptosis. Dutasteride is a competitive and specific inhibitor of both Type I and Type II 5α-reductase isoenzymes and when evaluated under _in vitro_ and _in vivo_ conditions, the dissociation of the drug from the drug-enzyme complex is reported to be extremely slow. Dutasteride does not bind to the human androgen receptor.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.3.-.-]
SRD5A2 [HSA:6716] [KO:K12344]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

164656-23-9

Absorption Distribution and Excretion

Following oral administration of a single dose of 0.5 mg dutasteride, the peak serum concentrations were reached within 2 to 3 hours. Following daily oral administration of 0.5 mg dutasteride, the steady-state concentration of 40 ng/mL is expected to be achieved at 6 months following initial administration. In healthy subjects, the absolute bioavailability was 60%, ranging from 40% to 94%. While food intake reduced the maximum serum concentrations by 10 to 15%, food intake is reported to have a negligible effect on the bioavailability of the drug.
Dutasteride and its metabolites mainly undergo fecal excretion. About 1-15% of the dose is excreted as the unchanged parent compound, while 2-90% of the total dose is excreted in the form of dutasteride-related metabolites in the feces. Trace amounts of unchanged dutasteride, with less than 1%, can also be detected in the urine. Therefore, on average, the dose unaccounted for approximated 55%, with a range between 5% and 97%.
Dutasteride displays a large volume of distribution ranging from 300 to 500 L. Following daily oral administration of 0.5 mg dutasteride healthy subjects for 12 months, the semen dutasteride concentrations averaged 3.4 ng/mL (range: 0.4 to 14 ng/mL) with 11.5% of serum dutasteride concentrations being partitioned into semen.
In a study of healthy volunteers receiving single oral doses of dutasteride ranging from 0.01 to 40 mg, dutasteride displayed a low linear clearance of 0.58 L/h. The estimated inter-individual variability for the linear clearance was high.

Metabolism Metabolites

Dutasteride undergoes extensive hepatic metabolism mediated by CYP3A4 and CYP3A5. 4′-hydroxydutasteride, 6-hydroxydutasteride, 6,4′-dihydroxydutasteride, 1,2-dihydrodutasteride, and 15-hydroxydutasteride metabolites are formed. 2 minor metabolites - 6,4′-dihydroxydutasteride and 15-hydroxydutasteride - can also be detected. According to _in vitro_ studies, 4′-hydroxydutasteride and 1,2-dihydrodutasteride mediated inhibitory actions against both isoforms of 5α-reductase but with lower potency when compared to the parent drug. The activity of 6β-hydroxydutasteride is comparable to that of dutasteride.

Wikipedia

Dutasteride
Brassicasterol

Biological Half Life

The terminal elimination half-life of dutasteride is approximately 5 weeks at steady state. This long half-life accounts for the serum concentrations remaining detectable for up to 4 to 6 months after discontinuation of treatment.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gupta AK, Charrette A. The efficacy and safety of 5α-reductase inhibitors in androgenetic alopecia: a network meta-analysis and benefit-risk assessment of finasteride and dutasteride. J Dermatolog Treat. 2014 Apr;25(2):156-61. doi: 10.3109/09546634.2013.813011. Epub 2013 Jul 5. Review. PubMed PMID: 23768246.
2: Wu C, Kapoor A. Dutasteride for the treatment of benign prostatic hyperplasia. Expert Opin Pharmacother. 2013 Jul;14(10):1399-408. doi: 10.1517/14656566.2013.797965. Review. PubMed PMID: 23750593.
3: Keating GM. Dutasteride/tamsulosin: in benign prostatic hyperplasia. Drugs Aging. 2012 May 1;29(5):405-19. doi: 10.2165/11208920-000000000-00000. Review. PubMed PMID: 22550968.
4: Slater S, Dumas C, Bubley G. Dutasteride for the treatment of prostate-related conditions. Expert Opin Drug Saf. 2012 Mar;11(2):325-30. doi: 10.1517/14740338.2012.658040. Epub 2012 Feb 8. Review. PubMed PMID: 22316171.
5: Rove KO, Crawford ED. Dutasteride: novel milestones in prostate cancer chemoprevention. Drugs Today (Barc). 2011 Feb;47(2):135-44. doi: 10.1358/dot.2011.47.2.1561069. Review. PubMed PMID: 21431101.
6: Chen HJ, Chen YR. [Dutasteride in the treatment of benign prostatic hyperplasia: an update]. Zhonghua Nan Ke Xue. 2011 Jan;17(1):63-7. Review. Chinese. PubMed PMID: 21351536.
7: van Leeuwen PJ, Kölble K, Huland H, Hambrock T, Barentsz J, Schröder FH. Prostate cancer detection and dutasteride: utility and limitations of prostate-specific antigen in men with previous negative biopsies. Eur Urol. 2011 Feb;59(2):183-90. doi: 10.1016/j.eururo.2010.09.035. Epub 2010 Dec 4. Review. PubMed PMID: 21130560.
8: Djavan B, Handl MJ, Dianat S. Combined medical treatment using dutasteride and tamsulosin for lower urinary tract symptoms suggestive of benign prostatic hyperplasia. Expert Opin Pharmacother. 2010 Oct;11(15):2535-47. doi: 10.1517/14656566.2010.516901. Review. PubMed PMID: 20854184.
9: Miller J, Tarter TH. Combination therapy with dutasteride and tamsulosin for the treatment of symptomatic enlarged prostate. Clin Interv Aging. 2009;4:251-8. Epub 2009 Jun 9. Review. PubMed PMID: 19554096; PubMed Central PMCID: PMC2697590.
10: Dutasteride (Avodart) with tamsulosin (Flomax) for benign prostatic hyperplasia. Med Lett Drugs Ther. 2008 Oct 6;50(1296):79-80. Review. PubMed PMID: 18833033.

Explore Compound Types